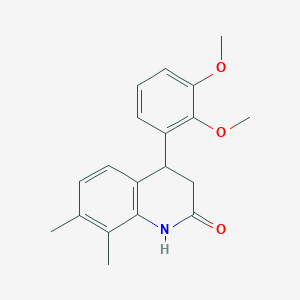![molecular formula C16H17FN2O4S B4196780 N-[(5-fluoro-2-methoxyphenyl)sulfonyl]phenylalaninamide](/img/structure/B4196780.png)
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]phenylalaninamide
Overview
Description
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]phenylalaninamide, also known as FSBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical research. FSBA is a sulfonamide derivative of phenylalanine that has been extensively studied for its ability to selectively modify proteins and peptides.
Mechanism of Action
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]phenylalaninamide modifies cysteine residues in proteins and peptides by forming a covalent bond with the thiol group. The reaction is selective for cysteine residues due to the presence of a bulky phenylalanine side chain that prevents reaction with other amino acid residues. The modified cysteine residue can then be used for further chemical modification or conjugation with other molecules.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on the biochemical and physiological properties of proteins and peptides. It does not affect protein stability, enzymatic activity, or antigenicity. However, the modification of cysteine residues may affect protein-protein interactions or conformational changes, which should be taken into consideration when interpreting experimental results.
Advantages and Limitations for Lab Experiments
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]phenylalaninamide has several advantages over other protein modification reagents. It is selective for cysteine residues, which allows for site-specific modification. It is also a small molecule that can penetrate cell membranes, making it useful for studying intracellular proteins. However, the synthesis of this compound can be challenging, and the reaction conditions need to be carefully optimized to avoid side reactions. Additionally, the modification of cysteine residues may affect protein function, which should be carefully evaluated.
Future Directions
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]phenylalaninamide has a wide range of potential applications in biochemical research. One future direction is the development of new this compound derivatives with improved selectivity or reactivity. Another direction is the use of this compound for studying protein-protein interactions in complex biological systems, such as in vivo or in situ. Additionally, this compound can be used in combination with other protein modification reagents to achieve multiple modifications in a single protein. Overall, this compound is a promising tool for studying protein structure and function, and its potential applications are still being explored.
Scientific Research Applications
N-[(5-fluoro-2-methoxyphenyl)sulfonyl]phenylalaninamide has been widely used in biochemical research as a tool for site-specific protein modification. It is particularly useful in studying protein-protein interactions, protein folding, and protein localization. This compound can selectively modify cysteine residues in proteins and peptides, which can be used to introduce fluorescent or biotin tags for imaging or affinity purification. This compound has also been used to study the conformational changes of proteins in response to ligand binding.
properties
IUPAC Name |
2-[(5-fluoro-2-methoxyphenyl)sulfonylamino]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4S/c1-23-14-8-7-12(17)10-15(14)24(21,22)19-13(16(18)20)9-11-5-3-2-4-6-11/h2-8,10,13,19H,9H2,1H3,(H2,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBNVEQPHXIRFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-{[4-(dimethylamino)phenyl]amino}-4-quinazolinyl)amino]ethanol hydrochloride](/img/structure/B4196697.png)
![N-(4-methoxyphenyl)-2-{[phenyl(phenylthio)acetyl]amino}benzamide](/img/structure/B4196703.png)
![3-({[(2,6-dichlorobenzyl)thio]acetyl}amino)-N-isobutylbenzamide](/img/structure/B4196706.png)
![N-(4-bromo-1-naphthyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4196709.png)
![8-(5-bromo-2-ethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4196718.png)
![4-{[benzyl(methyl)amino]sulfonyl}-N-(2,5-dichlorophenyl)benzamide](/img/structure/B4196723.png)
![2-adamantyl{2-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}amine](/img/structure/B4196731.png)

![1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-phenoxyethanone](/img/structure/B4196741.png)


![N-[4-({[1-(2-furylmethyl)-4,6-dioxo-2-thioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4196785.png)
![2-{1-[2-(cyclopentylamino)-2-oxoethyl]-1H-indol-3-yl}-N,N-diethyl-2-oxoacetamide](/img/structure/B4196788.png)
